An In-depth Technical Guide to Trimethylene di(thiotosylate)
An In-depth Technical Guide to Trimethylene di(thiotosylate)
Abstract
This technical guide provides a comprehensive overview of Trimethylene di(thiotosylate), a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals. This document delves into the core chemical and physical properties of Trimethylene di(thiotosylate), its synthesis and characterization, and its significant applications, particularly in the formation of 1,3-dithianes. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to enable its effective and safe utilization in the laboratory.
Introduction: A Versatile Dithianylating Agent
Trimethylene di(thiotosylate), also known by its IUPAC name S,S'-propane-1,3-diyl bis(4-methylbenzenesulfonothioate), is a crystalline solid that serves as a key reagent for the introduction of a protected dithioketal functionality onto a carbon framework. Specifically, it is a precursor for the formation of 1,3-dithianes, which are important intermediates in organic synthesis. The dithiane group can act as a carbonyl surrogate, allowing for umpolung (polarity reversal) of the carbonyl carbon, or as a stable protecting group for aldehydes and ketones. Its utility is prominent in the synthesis of complex molecules, including natural products and pharmacologically active compounds.
This guide will provide an in-depth exploration of Trimethylene di(thiotosylate), from its fundamental properties to its practical applications, empowering researchers to leverage its full potential in their synthetic endeavors.
Chemical & Physical Properties
A thorough understanding of the chemical and physical properties of a reagent is paramount for its successful application. Key properties of Trimethylene di(thiotosylate) are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3866-79-3 | [1] |
| Molecular Formula | C₁₇H₂₀O₄S₄ | [1] |
| Molecular Weight | 416.6 g/mol | [1] |
| IUPAC Name | S,S'-propane-1,3-diyl bis(4-methylbenzenesulfonothioate) | [1] |
| Synonyms | 1,3-Propanedithiol ditosylate, Trimethylene bis(p-toluenethiosulfonate) | [1] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 64-67 °C | |
| Boiling Point | 592.3±60.0 °C (Predicted) | |
| Density | 1.340±0.06 g/cm³ (Predicted) |
Synthesis and Characterization
Synthesis of Trimethylene di(thiotosylate)
Trimethylene di(thiotosylate) can be reliably synthesized through a few key methods. The most common and well-documented procedure involves the reaction of potassium thiotosylate with 1,3-dibromopropane.[2] An alternative approach is the reaction of p-toluenesulfonyl chloride with 1,3-propanedithiol in the presence of a base like pyridine.[2]
The purity of the starting materials, particularly the potassium thiotosylate, is crucial to avoid the formation of by-products such as tosylates or sulfones, which can complicate the purification of the desired product.[2]
Experimental Protocol: Synthesis of Trimethylene di(thiotosylate) from Potassium Thiotosylate and 1,3-Dibromopropane [2]
This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and thoroughly vetted synthetic methods.
Step 1: Preparation of Potassium Thiotosylate
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Caution! This procedure should be performed in a well-ventilated fume hood to avoid inhalation of hydrogen sulfide.
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A solution of 64.9 g (1.00 mole) of 86.5% potassium hydroxide in 28 ml of water is cooled in an ice bath.
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The solution is saturated with hydrogen sulfide gas.
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The system is then flushed with nitrogen to remove excess hydrogen sulfide.
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The freshly prepared potassium hydrosulfide solution is diluted with 117 ml of water and stirred under a nitrogen atmosphere at 55–60 °C.
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Finely ground p-toluenesulfonyl chloride (95.3 g, 0.500 mole) is added in small portions, maintaining the reaction temperature at 55–60 °C.
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After the addition is complete and the initial exothermic reaction subsides, the mixture is rapidly filtered with suction through a warmed funnel.
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The filtrate is cooled for several hours at 0–5 °C to crystallize the potassium thiotosylate.
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The crystals are collected by filtration, recrystallized from 200 ml of hot 80% ethanol, filtered while hot to remove any traces of sulfur, and then cooled again to 0–5 °C.
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The recrystallized salt is filtered and air-dried to yield 48–55 g (42–49%) of white crystalline potassium thiotosylate.
Step 2: Synthesis of Trimethylene di(thiotosylate)
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To 150 ml of 95% ethanol containing 10–20 mg of potassium iodide, add 40 g (0.18 mole) of potassium thiotosylate and 20 g (0.10 mole) of 1,3-dibromopropane.
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The mixture is refluxed with stirring for 8 hours in the dark and under a nitrogen atmosphere.
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The reaction mixture is cooled to ambient temperature and diluted with an equal volume of cold water.
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The mixture is agitated, and the supernatant liquid is decanted.
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The residual product, a honey-like layer, is washed with three 200-ml portions of water.
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The product is then dissolved in 200 ml of warm 95% ethanol.
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The solution is cooled for several hours at 0–5 °C to induce crystallization.
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The resulting white crystals of Trimethylene di(thiotosylate) are collected by filtration and air-dried.
Spectroscopic Characterization
Accurate characterization of Trimethylene di(thiotosylate) is essential to confirm its identity and purity. The following are expected spectroscopic data based on its structure:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two tosyl groups, the methyl protons of the tosyl groups, and the methylene protons of the propane backbone. The aromatic protons will likely appear as two doublets in the range of δ 7.0-8.0 ppm. The methyl protons should appear as a singlet around δ 2.4 ppm. The methylene protons of the propane chain will appear as multiplets, with the central CH₂ group being a quintet (or multiplet) and the two terminal CH₂ groups being triplets.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbons, and the three methylene carbons of the propane linker.
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FTIR: The infrared spectrum will exhibit characteristic absorption bands for the sulfonyl group (S=O stretching) around 1350 and 1175 cm⁻¹, as well as bands for the aromatic C-H and C=C bonds.
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Mass Spectrometry: The mass spectrum should show the molecular ion peak (M+) or related fragments that confirm the molecular weight of 416.6 g/mol .
Mechanism of Action in Dithiane Formation
The primary utility of Trimethylene di(thiotosylate) lies in its ability to react with nucleophiles, particularly carbanions generated from active methylene compounds, to form 1,3-dithianes. The reaction proceeds via a double nucleophilic substitution mechanism.
The tosylate group (⁻OTs) is an excellent leaving group, making the sulfur atoms in Trimethylene di(thiotosylate) electrophilic. A base is used to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks one of the sulfur atoms, displacing a tosylate anion. A second deprotonation and intramolecular cyclization then occur to form the stable six-membered dithiane ring.
Caption: Reaction mechanism for dithiane formation.
Applications in Organic Synthesis
Formation of 1,3-Dithianes from Active Methylene Compounds
As previously discussed, the flagship application of Trimethylene di(thiotosylate) is the conversion of active methylene compounds into 1,3-dithianes. This transformation is particularly useful for ketones and aldehydes that are sensitive to acidic conditions typically used for dithiane formation with 1,3-propanedithiol. The reaction can also be applied to enamines and hydroxyethylene derivatives of carbonyl compounds.[2]
Experimental Protocol: Preparation of 2,2-(Trimethylenedithio)cyclohexanone from 1-Pyrrolidinocyclohexene [2]
This protocol demonstrates the reaction of Trimethylene di(thiotosylate) with an enamine to form a dithiane derivative.
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A solution of 3.02 g (0.0200 mole) of freshly distilled 1-pyrrolidinocyclohexene, 8.32 g (0.0200 mole) of Trimethylene di(thiotosylate), and 5 ml of triethylamine in 40 ml of anhydrous acetonitrile is refluxed for 12 hours under a nitrogen atmosphere.
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The solvent is removed using a rotary evaporator.
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The residue is treated with 100 ml of 0.1 N hydrochloric acid for 30 minutes at 50 °C to hydrolyze the intermediate iminium salt.
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The mixture is cooled to room temperature and extracted with three 50-ml portions of diethyl ether.
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The combined ether extracts are washed with 10% aqueous potassium hydrogen carbonate solution until the aqueous layer is basic, followed by a wash with saturated sodium chloride solution.
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The ethereal solution is dried over anhydrous sodium sulfate, filtered, and concentrated.
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The resulting oily residue is purified by column chromatography on alumina using a 3:1 cyclohexane-benzene eluent to yield the desired 2,2-(trimethylenedithio)cyclohexanone.
Role in Natural Product Synthesis
The ability to form dithianes under specific conditions makes Trimethylene di(thiotosylate) a valuable tool in the total synthesis of complex natural products. Dithianes can serve as masked carbonyl groups, allowing for intricate synthetic manipulations at other parts of the molecule without affecting the carbonyl functionality. While specific, detailed protocols for its use in the synthesis of every natural product are extensive, its application has been noted in the preparation and modification of various steroids and alkaloids.[2] For instance, it has been used as a reactant in the enantioselective total synthesis of (-)-O-methylpallidinine, a morphinan alkaloid.
Potential in Medicinal Chemistry
The structural motif of a propane linker is found in various biologically active molecules. A related compound, propane-1,3-diyl bis(4-methylbenzenesulfonate), is utilized as a linker in Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are novel therapeutic agents that facilitate the degradation of specific target proteins. This suggests that Trimethylene di(thiotosylate) could potentially be adapted for similar applications in the development of new drug modalities, although this remains an area for further exploration.
Safety and Handling
Trimethylene di(thiotosylate) should be handled with care in a laboratory setting. The following safety precautions should be observed:
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Handling: Perform all manipulations in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Prevent the dispersion of dust. Wash hands and face thoroughly after handling. Avoid contact with skin, eyes, and clothing.
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Storage: Keep the container tightly closed and store in a cool, dark place. Store away from incompatible materials such as oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
Trimethylene di(thiotosylate) is a powerful and versatile reagent for the synthesis of 1,3-dithianes from a variety of substrates, particularly active methylene compounds and their derivatives. Its ability to function under conditions that are often milder than traditional dithiane formation methods makes it a valuable asset in the synthesis of complex organic molecules. This guide has provided a detailed overview of its properties, synthesis, mechanism of action, and applications, along with practical experimental protocols and safety guidelines. With a thorough understanding of this reagent, researchers can confidently incorporate it into their synthetic strategies to achieve their molecular design goals.
References
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Woodward, R. B.; Pachter, I. J.; Scheinbaum, M. L. Trimethylene dithiotosylate. Org. Synth.1974 , 54, 39. [Link]
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PubChem. Trimethylene di(thiotosylate). [Link]
